2,4-Dibromo-3-fluorobenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3-fluorobenzonitrile consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitrile group. The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are on the 2nd and 4th carbon atoms, and the fluorine atom and the nitrile group are on the 3rd carbon atom.Scientific Research Applications
Structural and Electronic Properties Analysis
A study focused on the structural and electronic properties of monofluorobenzonitriles, including a close chemical relative to 2,4-Dibromo-3-fluorobenzonitrile. The research delved into energetic and structural aspects, measuring enthalpies of formation and vaporization, and analyzing vapor-pressure. Theoretical calculations were used to estimate gas-phase enthalpies of formation, basicities, proton and electron affinities, ionization enthalpies, and to evaluate electronic properties through QTAIM, NICS, and NBO. UV-vis spectroscopy was also performed to correlate with the computed thermodynamic properties (Ribeiro da Silva et al., 2012).
Spectroscopy and Structural Trends
Research was conducted to investigate the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier transform microwave (FTMW) spectroscopy. The study included a series of fluorinated benzonitriles and analyzed the geometry changes relative to a reference compound, interpreting them using natural bond orbital (NBO) analysis and considering plausible resonance structures (Kamaee et al., 2015).
Synthesis and Transformation Studies
A synthesis of 2-bromo-3-fluorobenzonitrile was developed, showcasing the transformation's generality through the halodeboronation of a series of aryl boronic acids. This demonstrated the scalable synthesis and application of the halodeboronation process for various aryl bromides and chlorides (Szumigala et al., 2004).
Multiphoton Ionization and Mass Spectroscopy
A detailed study was conducted on the vibrational features of 4-fluorobenzonitrile in electronically excited and cationic ground states, providing insights into the substitution effects of the fluorine atom and cyano group on transition energy. This research adds to the understanding of the electronic and vibrational behavior of similar fluorobenzonitriles (Zhao et al., 2018).
properties
IUPAC Name |
2,4-dibromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUUGRRHSRQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294379 | |
Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801294379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803816-99-0 | |
Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803816-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801294379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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